Cas no 1196153-01-1 (5-Acetylamino-6-amino-3-methyluracil Hydrate)

5-Acetylamino-6-amino-3-methyluracil Hydrate Chemical and Physical Properties
Names and Identifiers
-
- N-(4-amino-1-methyl-2,6-dioxopyrimidin-5-ylidene)acetamide,hydrate
- 5-Acetylamino-6-amino-3-methyluracil Hydrate
- 5-ACETYLAMINO-6-AMINO-3-METHYLURACIL, HYDRATE
- AAMU
- AB12546
- FA07185
- 1196153-01-1
- 5-ACETAMIDO-6-AMINO-3-METHYLURACIL HYDRATE
- 5-Acetamido-6-amino-3-methyl uracil hydrate
- N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide;hydrate
- DB-185628
-
- Inchi: InChI=1S/C7H10N4O3.H2O/c1-3(12)9-4-5(8)10-7(14)11(2)6(4)13;/h8H2,1-2H3,(H,9,12)(H,10,14);1H2
- InChI Key: UISWGTUSVPTGHL-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 216.08585488Da
- Monoisotopic Mass: 216.08585488Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 347
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 106Ų
Experimental Properties
- Melting Point: >350°C
5-Acetylamino-6-amino-3-methyluracil Hydrate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
AN HUI ZE SHENG Technology Co., Ltd. | A168125-100mg |
5-Acetylamino-6-amino-3-methyluracil Hydrate |
1196153-01-1 | 100mg |
¥11520.00 | 2023-09-15 | ||
SHANG HAI YUAN YE Biotechnology Co., Ltd. | T30380-100mg |
5-Acetylamino-6-amino-3-methyluracil Hydrate |
1196153-01-1 | 100mg |
¥16310.00 | 2022-12-04 | ||
TRC | A168125-10mg |
5-Acetylamino-6-amino-3-methyluracil Hydrate |
1196153-01-1 | 10mg |
$ 178.00 | 2023-09-09 | ||
SHANG HAI YUAN YE Biotechnology Co., Ltd. | T30380-10mg |
5-Acetylamino-6-amino-3-methyluracil Hydrate |
1196153-01-1 | 10mg |
¥2030.00 | 2022-12-04 | ||
A2B Chem LLC | AE09495-2mg |
5-ACETYLAMINO-6-AMINO-3-METHYLURACIL, HYDRATE |
1196153-01-1 | 2mg |
$225.00 | 2024-04-20 | ||
A2B Chem LLC | AE09495-10mg |
5-ACETYLAMINO-6-AMINO-3-METHYLURACIL, HYDRATE |
1196153-01-1 | 10mg |
$294.00 | 2024-04-20 | ||
A2B Chem LLC | AE09495-100mg |
5-ACETYLAMINO-6-AMINO-3-METHYLURACIL, HYDRATE |
1196153-01-1 | 100mg |
$1500.00 | 2024-04-20 | ||
TRC | A168125-100mg |
5-Acetylamino-6-amino-3-methyluracil Hydrate |
1196153-01-1 | 100mg |
$ 1420.00 | 2023-09-09 | ||
AN HUI ZE SHENG Technology Co., Ltd. | A168125-10mg |
5-Acetylamino-6-amino-3-methyluracil Hydrate |
1196153-01-1 | 10mg |
¥1440.00 | 2023-09-15 | ||
A2B Chem LLC | AE09495-1mg |
5-ACETYLAMINO-6-AMINO-3-METHYLURACIL, HYDRATE |
1196153-01-1 | 1mg |
$182.00 | 2024-04-20 |
5-Acetylamino-6-amino-3-methyluracil Hydrate Related Literature
-
Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
Additional information on 5-Acetylamino-6-amino-3-methyluracil Hydrate
5-Acetylamino-6-amino-3-methyluracil Hydrate: A Comprehensive Overview
5-Acetylamino-6-amino-3-methyluracil Hydrate (CAS No. 1196153-01-1) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structural features, has garnered attention due to its potential applications in drug development and as a building block for more complex molecules. The hydrate form of this compound suggests that it contains water molecules within its crystal structure, which can influence its physical and chemical properties.
The molecular structure of 5-Acetylamino-6-amino-3-methyluracil Hydrate is characterized by a uracil core, which is a heterocyclic aromatic compound. The uracil moiety serves as a foundational structure for various nucleotides and plays a critical role in biological processes such as DNA replication and RNA synthesis. The substituents on the uracil ring—specifically the acetyl amino group at position 5, the amino group at position 6, and the methyl group at position 3—contribute to the compound's chemical reactivity and biological activity.
Recent studies have highlighted the potential of 5-Acetylamino-6-amino-3-methyluracil Hydrate as a precursor for synthesizing bioactive compounds. Researchers have explored its role in the development of antiviral agents, anticancer drugs, and other therapeutic agents. For instance, modifications to the acetyl amino group have shown promise in enhancing the compound's ability to inhibit viral replication, making it a valuable candidate for antiviral drug design.
In terms of synthesis, 5-Acetylamino-6-amino-3-methyluracil Hydrate can be prepared through various routes, including condensation reactions and nucleophilic substitution. The choice of synthetic method depends on the availability of starting materials and the desired purity of the final product. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound.
The physical properties of 5-Acetylamino-6-amino-3-methyluracil Hydrate include a melting point of approximately 240°C and a solubility profile that makes it suitable for various pharmaceutical formulations. Its stability under different storage conditions has been thoroughly investigated, with findings indicating that the compound remains stable under normal laboratory conditions but may degrade under harsh thermal or oxidative conditions.
From a pharmacological perspective, 5-Acetylamino-6-amino-3-methyluracil Hydrate has demonstrated potential as an anticancer agent due to its ability to inhibit key enzymes involved in tumor progression. Preclinical studies have shown that this compound exhibits selective cytotoxicity against cancer cells while sparing normal cells, which is a desirable trait for anticancer drugs.
Moreover, the hydrate form of this compound has been found to exhibit improved bioavailability compared to its anhydrous counterpart. This property makes it an attractive candidate for oral drug delivery systems. Ongoing research is focused on optimizing the formulation of this compound to enhance its therapeutic efficacy and reduce potential side effects.
In conclusion, 5-Acetylamino-6-amino-3-methyluracil Hydrate (CAS No. 1196153-01-1) is a versatile compound with promising applications in drug discovery and development. Its unique structural features, combined with recent advancements in synthetic methods and pharmacological studies, position it as a valuable tool in modern medicinal chemistry.
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